1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol
Description
1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol is a cyclohexanol derivative featuring a branched aliphatic chain with two ethylamine linkages and a naphthalen-1-yl substituent. The cyclohexanol core adopts a chair conformation, as observed in structurally related compounds like 2-(naphthalen-1-ylamino)cyclohexanol .
Properties
CAS No. |
627524-03-2 |
|---|---|
Molecular Formula |
C21H30N2O |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-[[2-(1-naphthalen-1-ylethylamino)ethylamino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H30N2O/c1-17(19-11-7-9-18-8-3-4-10-20(18)19)23-15-14-22-16-21(24)12-5-2-6-13-21/h3-4,7-11,17,22-24H,2,5-6,12-16H2,1H3 |
InChI Key |
MRCXUFKFUKIICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCNCC3(CCCCC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of cyclohexanone with naphthyl-ethyl-amine under controlled conditions to form the intermediate, which is then further reacted with ethylenediamine. The final step involves the reduction of the intermediate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl-ethyl-ketone derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(Naphthalen-1-ylamino)cyclohexanol
- Structure: Direct naphthalen-1-ylamino substitution on cyclohexanol.
- Key Differences : Lacks the extended ethylamine chain and tertiary amine present in the target compound.
- Properties : Exhibits intermolecular N–H⋯O hydrogen bonding, forming crystalline chains . The target compound’s additional amines may enable stronger intermolecular interactions or metal coordination.
2-((Methyl(phenyl)amino)methyl)cyclohexan-1-ol (7ag)
- Structure: Cyclohexanol with a methyl(phenyl)amino-methyl group.
- Key Differences : Replaces naphthalene with a phenyl group and has a shorter amine chain.
- Synthesis : Synthesized via NaBH4 reduction of an alkene precursor, suggesting the target compound could be prepared through similar reductive amination .
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol
- Structure: Cyclohexanol substituted with a thiophene-containing ethylamine.
- Key Differences : Thiophene instead of naphthalene; molecular weight = 225.35 g/mol.
- Physicochemical Properties : Lower lipophilicity compared to the naphthalene analog due to thiophene’s smaller aromatic system .
Functional Analogues
1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea
- Structure : Thiourea derivative with naphthalene and diphenylethyl groups.
- Key Differences : Thiourea moiety enhances hydrogen-bonding capacity but reduces flexibility compared to the target compound’s ethylamine chain.
JWH-018 N-(5-chloropentyl) derivative
- Structure: Naphthalen-1-ylmethanone linked to an indole-pentyl group.
- Key Differences : Ketone and indole groups confer distinct electronic properties.
- Biological Relevance: Cannabinoid receptor agonist; highlights naphthalene’s role in receptor binding .
Key Observations :
- The target compound’s higher molecular weight and branched amines may improve solubility in polar aprotic solvents compared to simpler analogs like 2-(naphthalen-1-ylamino)cyclohexanol.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
